
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is a chemical compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) typically involves the cyclization of appropriate precursors under acidic or basic conditions. Common synthetic routes may include:
Cyclization of diols: Using ethylene glycol derivatives and benzyl alcohol under acidic conditions.
Oxidative cyclization: Employing oxidizing agents to form the dioxolane ring from suitable precursors.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the dioxolane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the phenylmethyl group.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other materials.
作用機序
The mechanism of action of 1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-4-one derivatives: Other compounds with similar dioxolane structures.
Benzyl derivatives: Compounds with benzyl groups attached to various functional groups.
Uniqueness
1,3-Dioxolan-4-one,2-ethyl-5-(phenylmethyl)-,(5S)-(9CI) is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
(5S)-5-benzyl-2-ethyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H14O3/c1-2-11-14-10(12(13)15-11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-,11?/m0/s1 |
InChIキー |
VTSBVBHHINNHCA-VUWPPUDQSA-N |
異性体SMILES |
CCC1O[C@H](C(=O)O1)CC2=CC=CC=C2 |
正規SMILES |
CCC1OC(C(=O)O1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


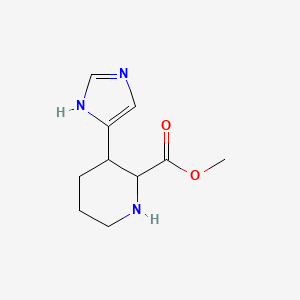
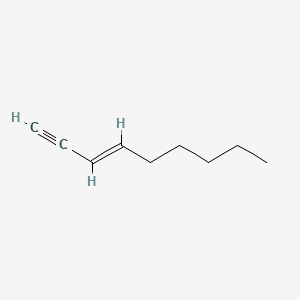
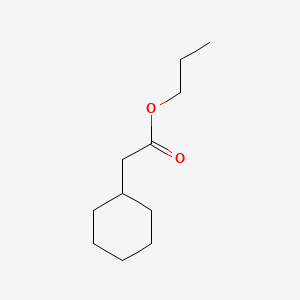
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
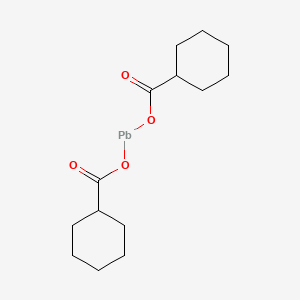
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
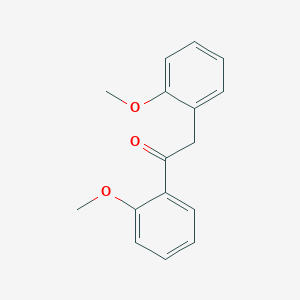
![1-Chloro-2-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13793861.png)
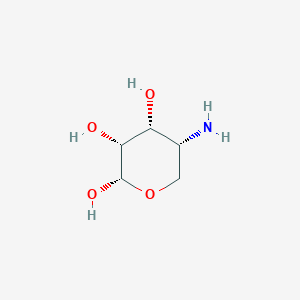

![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
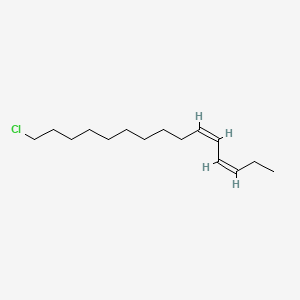
![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
